

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocyclopentanol hydrochloride

Cat. No.: B1288296

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This technical guide provides a detailed overview of the physicochemical properties of **(1R,3S)-3-Aminocyclopentanol hydrochloride**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.

Physicochemical Properties

(1R,3S)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.^[1] Its structure consists of a cyclopentane ring with an amino group and a hydroxyl group in a specific stereochemical configuration, which is crucial for its application in asymmetric synthesis.^[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

Identification and Structure

Property	Value	Source
Chemical Name	(1R,3S)-3-Aminocyclopentanol hydrochloride	[3]
CAS Number	1279032-31-3	[3]
Molecular Formula	C ₅ H ₁₂ ClNO	[3]
Molecular Weight	137.61 g/mol	[3]
Canonical SMILES	C1C--INVALID-LINK--O.Cl	[3]
InChI	InChI=1S/C5H11NO.CIH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1	[3]
Parent Compound CID	21308749 ((1R,3S)-3-Aminocyclopentanol)	[3]

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for **(1R,3S)-3-Aminocyclopentanol hydrochloride** is presented below. It is important to note that some of these values are predicted and experimental verification is recommended.

Parameter	Value	Method	Source
Melting Point	93-96 °C	Experimental	[4]
pKa (of parent amine)	15.06 ± 0.40	Predicted	[5]
Topological Polar Surface Area	46.3 Å ²	Computed	[3]
Complexity	65.1	Computed	[3]

Solubility Profile

Direct quantitative solubility data for **(1R,3S)-3-Aminocyclopentanol hydrochloride** is limited in publicly available literature. However, qualitative assessments provide valuable insights into

its solubility in various solvents. The free base, (1R,3S)-3-Aminocyclopentanol, is reported to be soluble in ethanol.[\[5\]](#)

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[1]
Methanol	Slightly Soluble	[1]
Water	Slightly Soluble	[1]

Experimental Protocols

This section details standardized methodologies for the determination of key physicochemical properties of **(1R,3S)-3-Aminocyclopentanol hydrochloride**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset) to complete liquefaction (clear point) is recorded.

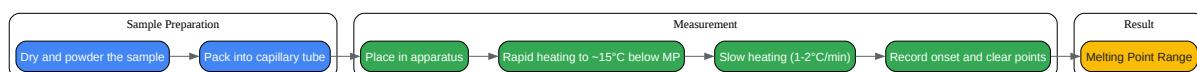
Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe

Procedure:

- **Sample Preparation:** A small amount of the dry, powdered **(1R,3S)-3-Aminocyclopentanol hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]



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Melting Point Determination Workflow

Solubility Determination

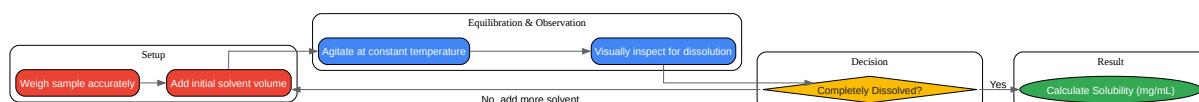
Principle: A known amount of the solvent is incrementally added to a known amount of the solute at a constant temperature until the solute is completely dissolved.

Apparatus:

- Analytical balance
- Vials or test tubes
- Vortex mixer or magnetic stirrer
- Constant temperature bath

Procedure:

- Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of **(1R,3S)-3-Aminocyclopentanol hydrochloride** into a vial.
- Solvent Addition: Add a known volume of the desired solvent (e.g., water, methanol, DMSO) to the vial.
- Equilibration: The mixture is agitated (vortexed or stirred) at a constant temperature for a set period to ensure equilibrium is reached.
- Observation: Visually inspect the solution for any undissolved solid.
- Incremental Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, repeating the equilibration and observation steps until a clear solution is obtained.
- Calculation: The solubility is calculated based on the mass of the solute and the total volume of the solvent required for complete dissolution.[\[7\]](#)[\[8\]](#)

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Solubility Determination Workflow

pKa Determination

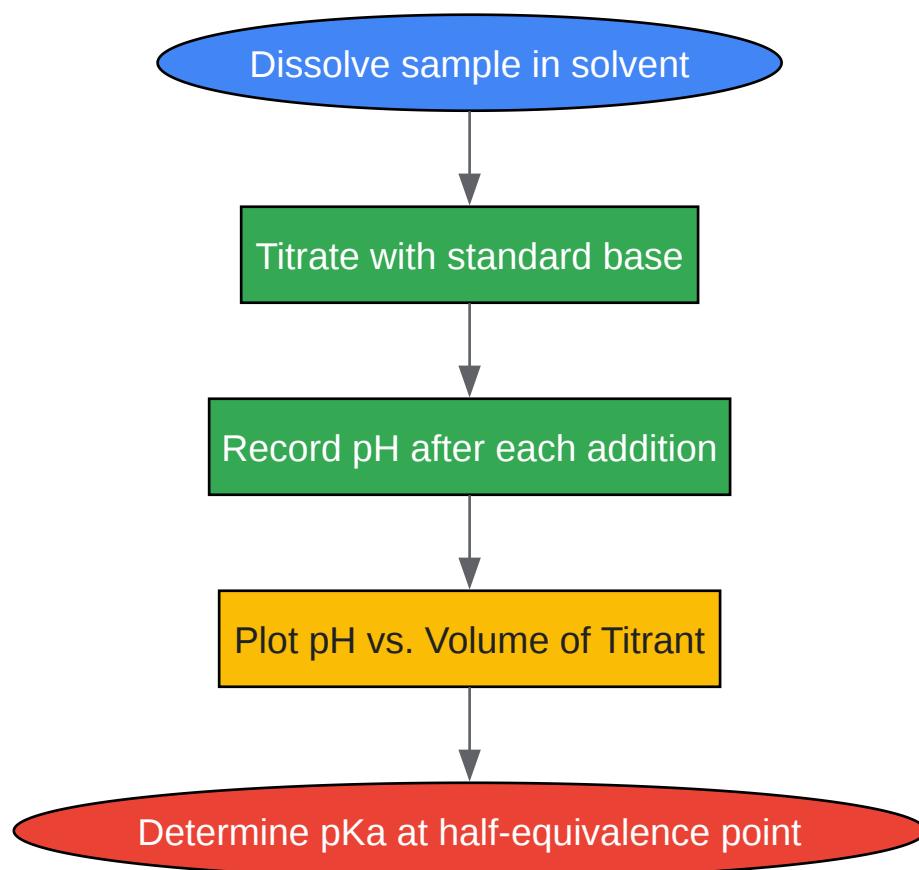
Principle: Potentiometric titration is a common method for determining the pKa of an amine hydrochloride. The compound is dissolved in a suitable solvent and titrated with a standard base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Stirring plate and stir bar
- Beaker

Procedure:

- **Sample Preparation:** Accurately weigh a sample of **(1R,3S)-3-Aminocyclopentanol hydrochloride** and dissolve it in a known volume of deionized water or a mixed solvent system (e.g., methanol/water) if solubility is low.
- **Titration Setup:** Place the beaker on a stirring plate, immerse the pH electrode, and begin gentle stirring.
- **Titration:** Add a standard solution of a strong base (e.g., NaOH) in small, known increments from the burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.[\[9\]](#)[\[10\]](#)



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pKa Determination by Potentiometric Titration

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of (1R,3S)-3-Aminocyclopentanol hydrochloride. While the actual spectra are not reproduced here, the following table indicates the availability of different types of spectral data from various chemical suppliers and databases.

Spectral Data Type	Availability
¹ H NMR	Available from sources such as ChemicalBook and BLD Pharm.[11][12]
¹³ C NMR	Predicted spectra are available; experimental data may be available from suppliers upon request.
IR	Available from sources such as ChemicalBook. [13]
Mass Spectrometry	Data may be available from suppliers upon request.

Synthesis Outline

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block, and its synthesis requires stereochemical control. A common synthetic strategy involves a multi-step process that may include enzymatic kinetic resolution to achieve high optical purity.[9]



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General Synthetic Strategy

Conclusion

This technical guide has summarized the key physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride, providing a valuable resource for its use in research and development. While some quantitative data, such as precise solubility and experimental pKa, are not readily available in the public domain, this guide offers detailed experimental protocols to enable researchers to determine these parameters. The provided information on its identification, structure, and available spectral data serves as a comprehensive starting point for any scientific investigation involving this important chiral intermediate.

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